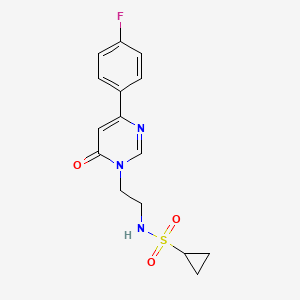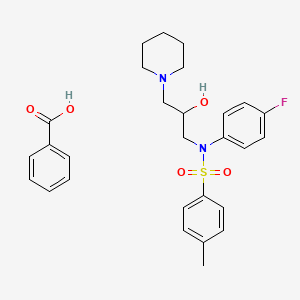
N-(4-fluorophenyl)-N-(2-hydroxy-3-(piperidin-1-yl)propyl)-4-methylbenzenesulfonamide benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-N-(2-hydroxy-3-(piperidin-1-yl)propyl)-4-methylbenzenesulfonamide benzoate is a useful research compound. Its molecular formula is C28H33FN2O5S and its molecular weight is 528.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
One area of application involves the investigation of piperidine derivatives for their corrosion inhibition properties. A study conducted by Kaya et al. (2016) explored the adsorption and corrosion inhibition characteristics of three piperidine derivatives on the corrosion of iron. The study utilized quantum chemical calculations and molecular dynamics simulations to understand the interaction between these compounds and iron surfaces, providing insights into their potential use as corrosion inhibitors in industrial applications (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).
Structural Investigation
Another significant application is in structural chemistry, where compounds similar to the one mentioned are analyzed for their potential as active pharmaceutical ingredients (APIs). A study by Pawlak, Szczesio, & Potrzebowski (2021) reported on the structural investigation of AND-1184, a potential API for treating dementia, through single-crystal X-ray and solid-state NMR characterizations. This research underscores the importance of detailed structural analyses in developing pharmaceutical compounds (Pawlak, Szczesio, & Potrzebowski, 2021).
Inhibition of Biological Targets
Research has also focused on the synthesis and evaluation of benzenesulfonamides as inhibitors for specific biological targets. For instance, the creation of potent, selective inhibitors for cyclooxygenase-2 (COX-2), a key enzyme involved in inflammatory processes, has been a significant area of interest. Hashimoto et al. (2002) synthesized a series of benzenesulfonamide derivatives, investigating their effects on COX-2 and COX-1 enzymes, highlighting the role of fluorine atoms in enhancing selectivity and potency (Hashimoto, Imamura, Haruta, & Wakitani, 2002).
Enzyme Inhibition for Therapeutic Applications
Another example includes the development of membrane-bound phospholipase A2 inhibitors, with significant implications for treating conditions like myocardial infarction. Oinuma et al. (1991) synthesized a series of benzenesulfonamides, revealing their potential in inhibiting arachidonic acid liberation, a crucial step in inflammatory responses, thus offering a pathway toward new therapeutic agents (Oinuma, Takamura, Hasegawa, Nomoto, Naitoh, Daiku, Hamano, Kakisawa, & Minami, 1991).
Propiedades
IUPAC Name |
benzoic acid;N-(4-fluorophenyl)-N-(2-hydroxy-3-piperidin-1-ylpropyl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN2O3S.C7H6O2/c1-17-5-11-21(12-6-17)28(26,27)24(19-9-7-18(22)8-10-19)16-20(25)15-23-13-3-2-4-14-23;8-7(9)6-4-2-1-3-5-6/h5-12,20,25H,2-4,13-16H2,1H3;1-5H,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRLSRAMLPEXRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2CCCCC2)O)C3=CC=C(C=C3)F.C1=CC=C(C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
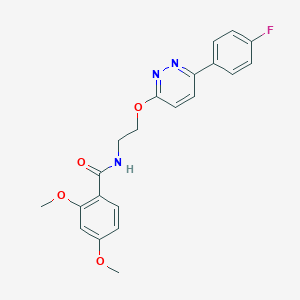

![1-(4-ethylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2933874.png)

![N-(4-{[2-(2-chlorophenyl)-2-methoxyethyl]sulfamoyl}-3-methylphenyl)acetamide](/img/structure/B2933877.png)
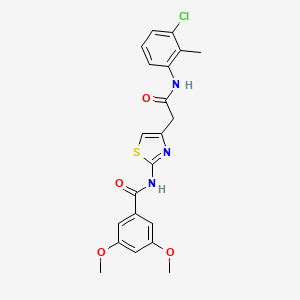
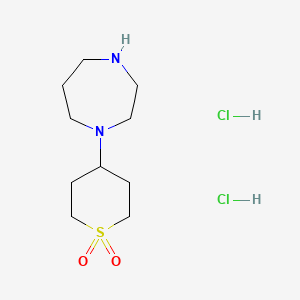
![2-(5-Cyanopyridin-2-yl)-N-prop-2-enyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2933882.png)
![6-(4-Chlorophenyl)-4-(2,3-dichlorophenyl)-2-[(4-methylphenyl)methyl]-2,3,4,5-tetrahydropyridazin-3-one](/img/structure/B2933883.png)

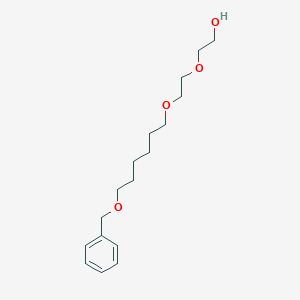
![N-(6-isopropylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2933888.png)
